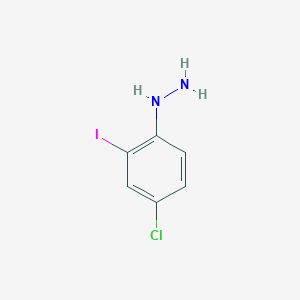

(4-Chloro-2-iodophenyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-chloro-2-iodophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLISSGEILAIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744143 | |

| Record name | (4-Chloro-2-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29654-03-3 | |

| Record name | Hydrazine, (4-chloro-2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29654-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Iodophenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of (4-Chloro-2-iodophenyl)hydrazine in solution. The complex interplay of electronic and steric effects from the substituents provides a rich source of information regarding its molecular conformation and electronic environment.

In solution, the conformation of this compound is primarily defined by rotation around the C(1)-N(1) and N(1)-N(2) bonds. The presence of the bulky iodine atom at the ortho position to the hydrazine (B178648) moiety introduces significant steric hindrance. This is expected to restrict the free rotation around the C(1)-N(1) bond, favoring a conformation where the -NHNH2 group is twisted out of the plane of the benzene ring to minimize steric clash with the iodine atom.

Furthermore, the orientation of the terminal -NH2 group is influenced by the potential for intramolecular hydrogen bonding and solvent interactions. Variable temperature (VT) NMR studies would be instrumental in probing the energy barriers to rotation and identifying the most stable conformers in different solvent environments. The coalescence of signals at higher temperatures would indicate rapid rotation on the NMR timescale, while distinct signals for different conformers might be observable at lower temperatures.

The proton (¹H) NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the low symmetry of the substitution pattern. The three aromatic protons would form an AMX spin system, further complicated by potential through-space interactions. Unambiguous assignment of these signals, as well as the labile hydrazine protons, necessitates the use of two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to identify the scalar coupling network between the adjacent aromatic protons, allowing for the definitive assignment of H-3, H-5, and H-6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would enable the unambiguous assignment of the corresponding carbon signals (C-3, C-5, C-6) based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for assigning the quaternary, substituent-bearing carbons (C-1, C-2, and C-4) by observing their correlations with the aromatic protons. For instance, H-3 would be expected to show correlations to C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity of protons. This could provide further evidence for the preferred conformation, for instance, by observing a NOE between the N(1)-H proton and the aromatic H-3 proton.

These combined techniques allow for a complete and reliable assignment of all proton and carbon signals, which is a prerequisite for a detailed analysis of the molecule's electronic structure.

The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The chlorine atom at C-4 is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance donation. The iodine at C-2 is also electron-withdrawing and is known for its "heavy atom effect," which can influence the relaxation times and chemical shifts of nearby nuclei.

The combined inductive and resonance effects would lead to a predictable, albeit complex, pattern of chemical shifts. The carbon atom attached to the electronegative chlorine (C-4) and iodine (C-2) would be expected to be deshielded, appearing at a lower field in the ¹³C NMR spectrum. Conversely, the hydrazine group (-NHNH₂) is an electron-donating group, which would tend to shield the ortho and para positions, though its effect is modulated by the halogen substituents.

A detailed analysis of the ¹H and ¹³C chemical shifts, when compared to model compounds like 1-chloro-3-iodobenzene and phenylhydrazine, allows for a quantitative assessment of the electronic perturbations caused by each substituent in this specific arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H-3 | 7.0 - 7.5 | 120 - 125 | Ortho to both Iodo and Hydrazine groups. |

| H-5 | 7.2 - 7.7 | 128 - 133 | Ortho to Chloro group and meta to Iodo group. |

| H-6 | 6.8 - 7.3 | 115 - 120 | Ortho to Hydrazine group and meta to Chloro group. |

| C-1 | - | 145 - 150 | Attached to electron-donating Hydrazine group. |

| C-2 | - | 90 - 95 | Attached to Iodo group (heavy atom effect causes significant shielding). |

| C-3 | - | 120 - 125 | Influenced by adjacent Iodo and Hydrazine groups. |

| C-4 | - | 125 - 130 | Attached to electronegative Chloro group. |

| C-5 | - | 128 - 133 | Influenced by adjacent Chloro group. |

| C-6 | - | 115 - 120 | Influenced by adjacent Hydrazine group. |

| NH, NH₂ | 4.0 - 8.0 (broad, variable) | - | Labile protons, chemical shift is highly dependent on solvent, concentration, and temperature. |

X-ray Crystallography for Solid-State Structural Analysis

While solution-state NMR provides insights into dynamic conformational preferences, single-crystal X-ray diffraction offers a precise, static picture of the molecule's structure in the solid state, including exact bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A crystal structure of this compound or its derivatives would provide definitive data on its molecular geometry. Key parameters of interest include:

C-I and C-Cl Bond Lengths: These will reflect the covalent radius of the halogens and the nature of the C-X bond.

C-N and N-N Bond Lengths: The C(aryl)-N bond is expected to have some double bond character if the hydrazine group is somewhat planar with the ring, while the N-N bond should be a typical single bond.

Bond Angles: The bond angles within the benzene ring will likely deviate from the ideal 120° due to the steric and electronic influence of the bulky and electronegative substituents. The C(1)-C(2)-I and C(1)-C(6)-H angles will be particularly indicative of steric strain.

Torsional Angles: The C(2)-C(1)-N(1)-N(2) torsional angle will quantitatively describe the degree to which the hydrazine moiety is twisted out of the plane of the aromatic ring, providing a direct measure of the solid-state conformation.

Table 2: Expected Bond Parameters for this compound Based on Related Structures

| Parameter | Expected Value (Å or °) | Notes |

| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for a chloro-aromatic compound. |

| C-I Bond Length | 2.09 - 2.12 Å | Typical for an iodo-aromatic compound. |

| C(aryl)-N Bond Length | 1.40 - 1.43 Å | Shorter than a typical C-N single bond, indicating some conjugation with the aromatic ring. |

| N-N Bond Length | 1.44 - 1.46 Å | Consistent with a hydrazine N-N single bond. |

| C-C-C Angle (in ring) | 118 - 122° | Deviations from 120° expected due to substituent effects. |

| C(2)-C(1)-N(1) Angle | ~120° | May be slightly compressed or expanded due to steric interactions. |

| C(1)-N(1)-N(2) Angle | ~115 - 120° | Reflects the geometry at the sp²-like nitrogen atom. |

| C(2)-C(1)-N(1)-N(2) Torsion | 20 - 40° or 140 - 160° | A significant twist is expected to alleviate steric strain between the iodine and hydrazine group. |

The solid-state packing of this compound is dictated by a variety of intermolecular forces. The hydrazine group is a key player, capable of acting as both a hydrogen bond donor (both N-H bonds) and acceptor (the lone pairs on the nitrogen atoms).

Hydrogen Bonding: It is highly probable that the crystal structure would be dominated by a network of N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional architectures. nih.govresearchgate.net These interactions are fundamental to the packing of many phenylhydrazone derivatives. nih.govresearchgate.net

Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a potential halogen bond donor. It could form attractive interactions (C-I···N or C-I···Cl) with electron-rich regions of neighboring molecules, further stabilizing the crystal lattice.

The interplay between these competing interactions—strong N-H···N hydrogen bonds, weaker halogen bonds, and dispersive π-stacking—will ultimately determine the final crystal packing arrangement. nih.gov Analysis of crystal structures of related halogenated phenylhydrazones shows that robust hydrogen-bonding motifs often direct the primary supramolecular assembly. nih.govresearchgate.net

Stereochemical Proof via Single-Crystal Diffraction

As of the current literature review, a single-crystal structure for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of its chemical bonds.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct functional components: the substituted benzene ring and the hydrazine group. Based on data from related compounds such as chlorobenzene, iodobenzene, and phenylhydrazine, the expected vibrational modes can be predicted. aip.orgdocbrown.infochemicalbook.comresearchgate.net

Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. aip.orgdocbrown.info The stretching vibrations of the benzene ring itself typically appear as a set of bands in the 1600-1450 cm⁻¹ range. docbrown.info The hydrazine moiety gives rise to characteristic N-H stretching vibrations, usually found between 3500 and 3300 cm⁻¹, which can be sensitive to hydrogen bonding. researchgate.net The C-X halogen stretches are found at lower wavenumbers; the C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, typically between 690 and 515 cm⁻¹. aip.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Prediction |

| Hydrazine | N-H Stretch | 3500 - 3300 | researchgate.net |

| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | aip.orgdocbrown.info |

| Benzene Ring | C=C Ring Stretch | 1600 - 1450 | docbrown.info |

| Chloroalkane | C-Cl Stretch | 850 - 550 | aip.org |

| Iodoalkane | C-I Stretch | 690 - 515 | aip.org |

This table presents predicted values based on characteristic group frequencies from analogous compounds.

The molecular structure of this compound lacks a center of inversion, belonging to a low-symmetry point group. Consequently, the principle of mutual exclusion does not apply, and vibrational modes are expected to be active in both IR and Raman spectra. aip.org A comparative analysis of both spectra would provide a more complete picture of the vibrational framework of the molecule. researchgate.net

The precise frequencies of the N-H stretching and bending modes can offer significant insight into the extent and nature of intermolecular and intramolecular hydrogen bonding. A broadening and shifting to lower wavenumbers of the N-H stretching band, for instance, is a classic indicator of hydrogen bond formation. The positions of the C-Cl and C-I stretching bands can be influenced by electronic effects from the other substituents on the aromatic ring.

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. researchgate.netpnnl.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, with a chemical formula of C6H6ClIN2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this value, confirming the molecular formula.

Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should display a characteristic molecular ion cluster with two peaks: the molecular ion peak (M+) and an M+2 peak with approximately one-third the intensity, which is a definitive indicator for the presence of a single chlorine atom in the fragment. miamioh.edu

Electron impact (EI) mass spectrometry typically induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a molecular fingerprint. libretexts.org The fragmentation of this compound and its derivatives would be expected to follow pathways characteristic of aromatic halides and hydrazines. miamioh.edulibretexts.orgyoutube.com

Common fragmentation pathways would likely include:

Loss of Halogens: The C-I bond is weaker than the C-Cl bond and would be expected to cleave readily, leading to a significant [M-I]⁺ peak. Loss of the chlorine atom to give an [M-Cl]⁺ peak is also a probable fragmentation. miamioh.eduyoutube.com

Cleavage of the Hydrazine Group: Fragmentation of the hydrazine moiety is common. This can occur via cleavage of the N-N bond, leading to the loss of an NH2 radical, or through the loss of the entire N2H3 group.

Loss of HCN: Aromatic amines and related compounds often exhibit a loss of HCN from the ring structure after initial fragmentation. miamioh.edu

Table 2: Predicted Fragmentation Ions for this compound

| Predicted Fragment Ion | Neutral Loss | Description |

| [C6H6ClN2]⁺ | I | Loss of iodine radical |

| [C6H6IN2]⁺ | Cl | Loss of chlorine radical |

| [C6H5ClI]⁺ | NH2 | Loss of amino radical |

| [C6H4ClI]⁺ | N2H3 | Loss of hydrazinyl radical |

| [C6H4Cl]⁺ | I, N2H2 | Loss of iodine and diazene |

This table outlines plausible fragmentation pathways based on the general behavior of related chemical classes.

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Iodophenyl Hydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For (4-Chloro-2-iodophenyl)hydrazine, such studies would provide invaluable insights into its behavior at the atomic and electronic levels.

Electronic Structure Analysis and Molecular Orbital Theory

An analysis of the electronic structure of this compound would involve the calculation and visualization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in understanding the molecule's reactivity, acting as an electron donor (from the HOMO) or acceptor (to the LUMO).

Table 1: Hypothetical Molecular Orbital Data for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | (unavailable) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (unavailable) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (unavailable) | Relates to the molecule's chemical stability and electronic transitions. |

Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies (IR and Raman) would correspond to specific bond stretching, bending, and torsional modes within the molecule. Predicted NMR chemical shifts would provide information about the chemical environment of each atom.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| Key IR Frequencies (cm⁻¹) | (unavailable) |

| ¹H NMR Chemical Shifts (ppm) | (unavailable) |

| ¹³C NMR Chemical Shifts (ppm) | (unavailable) |

Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available.

Understanding the Influence of Halogen Atoms on Reactivity

The presence and positions of the chlorine and iodine atoms on the phenyl ring are expected to significantly influence the reactivity of this compound. Computational studies would quantify the electron-withdrawing effects of these halogens on the aromatic system and the hydrazine (B178648) moiety. This would involve analyzing the charge distribution and electrostatic potential of the molecule.

Mechanistic Probing via Transition State Calculations

Theoretical calculations are instrumental in mapping out the reaction pathways and understanding the mechanisms of chemical transformations.

Elucidation of Reaction Energy Profiles for Key Transformations

For reactions involving this compound, such as the Fischer indole synthesis, transition state calculations could be employed to determine the energy barriers of each step of the reaction mechanism. This would result in a detailed reaction energy profile, identifying the rate-determining step and the stability of any intermediates.

Theoretical Basis for Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can provide a theoretical basis for the observed regioselectivity and stereoselectivity. By comparing the activation energies for the different possible reaction pathways leading to various isomers, the most favorable route can be identified, thus explaining the preferential formation of a specific product.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Preferred Conformations and Energy Landscapes

A systematic conformational search would likely reveal several low-energy structures for this compound. The primary degrees of freedom determining the conformational landscape are the rotation around the C-N bond (linking the phenyl ring to the hydrazine group) and the N-N bond. The orientation of the -NH2 group relative to the phenyl ring and the ortho-iodo substituent would be of particular interest.

It is hypothesized that the most stable conformers would seek to minimize steric hindrance between the hydrazine moiety and the large iodine atom at the ortho position. Furthermore, the electronic interactions between the lone pairs of the nitrogen atoms and the π-system of the benzene ring, as well as the electron-withdrawing effects of the chlorine and iodine atoms, would play a significant role in dictating the rotational energy barriers.

A potential energy surface scan for the C-N and N-N dihedral angles would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Relative Energies of Plausible Conformers of this compound

| Conformer | C1-C2-N1-N2 Dihedral Angle (°) | C2-N1-N2-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 0 | 180 | 0.00 |

| B | 90 | 180 | 3.5 |

| C | 180 | 180 | 1.2 |

| D | 0 | 90 | 2.8 |

This table presents hypothetical data for illustrative purposes.

Molecular dynamics simulations would further elaborate on these findings by providing a dynamic picture of the conformational transitions. By simulating the molecule's motion over time at various temperatures, one could observe the frequency and pathways of interconversion between different conformers, offering insights into the molecule's flexibility and the accessibility of different conformational states under various conditions.

Analysis of Intramolecular Interactions and Stability

The stability of the preferred conformations of this compound would be governed by a delicate balance of intramolecular interactions. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), would be instrumental in identifying and quantifying these interactions.

A key interaction anticipated in the ortho-iodophenylhydrazine scaffold is a potential intramolecular hydrogen bond between one of the hydrogen atoms of the terminal -NH2 group and the ortho-iodo substituent (N-H···I). While iodine is not a strong hydrogen bond acceptor, such interactions have been observed and can contribute to the stabilization of certain conformations. Additionally, the analysis would likely reveal hyperconjugative interactions between the nitrogen lone pairs and the antibonding orbitals of the phenyl ring, as well as dipole-dipole interactions involving the C-Cl and C-I bonds.

A hypothetical summary of the key intramolecular interactions in the most stable conformer is provided in Table 2.

Table 2: Hypothetical Analysis of Key Intramolecular Interactions in the Most Stable Conformer of this compound

| Interaction Type | Atoms Involved | Bond Length (Å) / Distance (Å) | Bond Angle (°) |

|---|---|---|---|

| Covalent Bond | C-Cl | 1.74 | N/A |

| Covalent Bond | C-I | 2.10 | N/A |

| Covalent Bond | C-N | 1.40 | N/A |

| Covalent Bond | N-N | 1.45 | N/A |

This table presents hypothetical data for illustrative purposes.

Computational Prediction of Novel Reaction Pathways

Computational chemistry is a powerful tool for exploring and predicting the reactivity of molecules. For this compound, computational studies could be employed to investigate known reactions, such as the Fischer indole synthesis, and to predict novel, yet-to-be-discovered reaction pathways.

By mapping the potential energy surfaces of various hypothetical reactions, computational chemists can identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of different chemical transformations. For instance, the presence of the electron-withdrawing chloro and iodo substituents could influence the nucleophilicity of the hydrazine moiety, potentially opening up unique reaction pathways not observed for unsubstituted phenylhydrazine.

One area of interest would be the computational exploration of cycloaddition reactions, where the hydrazine could act as a 1,3-dipole precursor. Another avenue would be the investigation of fragmentation pathways under specific conditions, which could be initiated by the cleavage of the N-N or C-I bonds. The computational prediction of the products and intermediates of such novel reactions would provide a roadmap for experimental chemists to explore new synthetic methodologies. For example, a computational study could predict the favorability of a [3+2] cycloaddition with an alkene, providing the structure of the expected heterocyclic product and the energetic barrier to its formation.

Synthetic Utility and Applications As Building Blocks in Complex Organic Molecules

Precursor in the Synthesis of Structurally Diverse Heterocyclic Scaffolds

The primary application of (4-Chloro-2-iodophenyl)hydrazine lies in its role as a precursor for nitrogen-containing heterocycles. The hydrazine (B178648) group is a potent binucleophile, enabling it to participate in cyclocondensation reactions with various electrophilic partners to form stable ring systems.

The Fischer indole synthesis is a classic and powerful method for constructing indole rings, which are core structures in numerous pharmaceuticals and natural products. testbook.comijarsct.co.in This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgname-reaction.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine. nih.gov A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the final aromatic indole. wikipedia.orgbyjus.com

Using this compound in the Fischer indole synthesis allows for the preparation of indoles with a specific substitution pattern on the benzene ring. The reaction with a suitable ketone or aldehyde would predictably lead to the formation of 7-chloro-5-iodo-indole derivatives. The positions of the substituents are determined by the initial positions on the arylhydrazine ring and the established mechanism of the Fischer synthesis. wikipedia.org The versatility of this method is enhanced by the wide range of available aldehydes and ketones, enabling the synthesis of a large library of substituted indoles. ijarsct.co.in Modern variations of this synthesis, such as those performed under milder conditions or using Lewis acid catalysts like zinc chloride or boron trifluoride, have expanded its scope and efficiency. wikipedia.orgnih.gov

Table 1: The Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Acid catalyst (Brønsted or Lewis acid), Heat | Substituted Indole |

| Phenylhydrazine | Isopropyl methyl ketone | Acetic acid | 2,3,3-trimethyl-indolenine |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-trimethyl-5-nitroindolenine |

This table provides a general overview and specific examples of the Fischer Indole Synthesis.

Pyrazoles and their oxidized counterparts, pyrazolones, are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. nih.gov The most common and direct method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent, such as α,β-unsaturated ketones. nih.gov

When this compound is used as the hydrazine component, it reacts with 1,3-dicarbonyls like ethyl acetoacetate or acetylacetone to yield 1-(4-Chloro-2-iodophenyl)-substituted pyrazole derivatives. nih.gov The reaction is highly regioselective, with the aryl group from the hydrazine consistently bonding to the N-1 position of the pyrazole ring.

Similarly, pyrazolones can be synthesized by reacting arylhydrazines with β-ketoesters, such as ethyl acetoacetate, often followed by further reactions. orientjchem.orgui.ac.idresearchgate.net For instance, the reaction of phenylhydrazine with ethyl acetoacetate is a key step in producing pyrazolone scaffolds, which can then be condensed with aldehydes to create a variety of derivatives. researchgate.netsemanticscholar.org The use of this compound in these syntheses would result in pyrazolones bearing the 4-chloro-2-iodophenyl moiety, providing a scaffold for further functionalization.

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

| Hydrazine Derivative | 1,3-Dicarbonyl or Equivalent | Product Type | Reference |

|---|---|---|---|

| This compound | Ethyl acetoacetate | 1-(4-Chloro-2-iodophenyl)-3-methyl-5-pyrazolone | orientjchem.org |

| Phenylhydrazine | Ethyl acetoacetate & Substituted Benzaldehydes | Substituted Pyrazolones | researchgate.netsemanticscholar.org |

| Arylhydrazine | α,β-Unsaturated Carbonyl Compounds | 1,3,5-Substituted Pyrazoles | nih.gov |

This table illustrates common synthetic routes to pyrazoles and pyrazolones using hydrazine precursors.

Beyond indoles and pyrazoles, arylhydrazines are precursors to other important heterocyclic systems.

Thiadiazoles: These are five-membered rings containing two nitrogen atoms and one sulfur atom. While many synthetic routes to 1,2,4-thiadiazoles start from amidines or imidoyl thioureas, certain pathways can involve hydrazine derivatives. organic-chemistry.org For example, hydrazones can be used in reactions that ultimately lead to the formation of thiadiazole rings through cyclization with sulfur-containing reagents. The incorporation of the thiadiazole moiety is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net

Tetrazoles: Tetrazoles are five-membered rings with four nitrogen atoms and are often used as bioisosteres for carboxylic acids in drug design. nih.gov The synthesis of tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of azides with nitriles or isocyanides. nih.gov Hydrazine derivatives can play a role in multi-step syntheses. For instance, hydrazides can be converted into intermediates that, upon reaction with an azide source, lead to the formation of 1,5-disubstituted tetrazoles. nih.gov More direct multi-component reactions involving hydrazine, an aldehyde or ketone, and an azide source can also be employed to construct highly substituted tetrazoles. rug.nlorganic-chemistry.org

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it ideal for generating libraries of diverse compounds. mdpi.com

Arylhydrazines, including this compound, are valuable components in MCRs. A notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. In this reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine are combined, often in a green solvent like water, to produce the complex heterocyclic product in high yield. mdpi.com The use of this compound in such a reaction would directly incorporate the di-halogenated phenyl group into the final pyrazole-fused structure, providing a handle for further diversification through reactions at the halogen sites.

Development of New Synthetic Methodologies Leveraging Arylhydrazine Chemistry

The chemistry of arylhydrazines is continually evolving, with new methodologies being developed to improve existing transformations and enable novel ones. One significant advancement related to the Fischer indole synthesis is the Buchwald modification. wikipedia.org This palladium-catalyzed method allows for the synthesis of N-arylhydrazones by cross-coupling aryl bromides or chlorides with hydrazones. wikipedia.orgorganic-chemistry.org This approach expands the accessibility of substituted arylhydrazones, especially those that may be unstable or difficult to prepare through traditional condensation. byjus.com

Furthermore, new catalytic systems are being developed to make classic reactions like pyrazole synthesis more efficient and environmentally friendly. This includes the use of nano-ZnO catalysts or carrying out reactions in alternative media like ionic liquids. nih.gov Methodologies that leverage the reactivity of both the hydrazine group and the aryl halides of a molecule like this compound are particularly valuable for creating complex, polyfunctional molecules.

Applications in Ligand Synthesis or Precursors for Catalytic Systems

Heterocyclic compounds derived from this compound, particularly pyrazoles, are of significant interest as ligands in coordination chemistry and catalysis. nih.gov The pyrazole ring contains two adjacent nitrogen atoms that can effectively chelate to metal ions, forming stable complexes.

The substitution pattern on the pyrazole ring, dictated by the starting hydrazine and dicarbonyl compound, plays a crucial role in tuning the electronic and steric properties of the resulting ligand. The 1-(4-Chloro-2-iodophenyl) group would impart specific properties to a pyrazole-based ligand, influencing the stability, reactivity, and selectivity of the corresponding metal catalyst. The iodo-substituent is particularly useful as it can be readily converted into other functional groups or used as a handle to attach the ligand to a solid support or another molecular fragment via cross-coupling chemistry.

Precursors for Advanced Materials (Focus on Synthesis)

This compound serves as a highly valuable and specialized building block in the synthesis of complex heterocyclic molecules, which are foundational to various advanced materials. The strategic placement of the chloro, iodo, and hydrazine functional groups on the phenyl ring allows for a range of chemical transformations, making it a versatile precursor for targeted molecular architectures. Its primary utility is demonstrated in the synthesis of substituted indoles and carbazoles, which are key components in materials for electronics, photonics, and pharmaceuticals.

The most prominent synthetic application for this compound is the Fischer indole synthesis, a powerful and classic chemical reaction for producing the indole ring system. wikipedia.org This reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is readily formed by the condensation of a phenylhydrazine, such as this compound, with an aldehyde or a ketone. wikipedia.orgnih.gov

The resulting indole or carbazole structure is heavily substituted, bearing a chlorine and an iodine atom at specific positions. These halogen substituents are not merely passive groups; they are reactive handles that permit further, precise modifications of the molecular scaffold. The iodine atom, in particular, is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This allows for the introduction of a wide array of functional groups, including alkyl, aryl, and acetylenic moieties, enabling the fine-tuning of the electronic and photophysical properties of the final material.

A significant application lies in the synthesis of indolo[2,3-a]carbazoles, a class of compounds known for their potent biological activities and as materials for organic electronics. thieme-connect.de The synthesis often involves a tandem or one-pot Fischer indole synthesis. thieme-connect.de By reacting this compound with a suitable cyclic ketone derivative, complex polycyclic aromatic systems can be constructed efficiently. rsc.org The resulting halogenated indolo[2,3-a]carbazole can then be further functionalized to create advanced materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors (TFTs).

The general synthetic scheme for utilizing this compound as a precursor via the Fischer indole synthesis is detailed below.

Table 1: Generalized Fischer Indole Synthesis using this compound

| Step | Description | Reactants | Product | Catalyst |

| 1 | Hydrazone Formation | This compound, Aldehyde or Ketone (e.g., Cyclohexanone) | N-(4-chloro-2-iodophenyl)-N'-(cyclohexylidene)hydrazine (Phenylhydrazone intermediate) | Mild acid/base or neutral |

| 2 | Indolization (Cyclization) | Phenylhydrazone intermediate from Step 1 | 8-Chloro-6-iodo-1,2,3,4-tetrahydro-9H-carbazole | Brønsted or Lewis Acid (e.g., Polyphosphoric acid, ZnCl₂, HCl) |

| 3 | Aromatization (Optional) | Tetrahydrocarbazole from Step 2 | 8-Chloro-6-iodo-9H-carbazole | Oxidizing agent (e.g., DDQ, Chloranil) |

| 4 | Further Functionalization | Halogenated carbazole from Step 2 or 3 | Functionalized Carbazole Derivative | Palladium catalyst and appropriate coupling partner |

Future Research Directions and Challenges in 4 Chloro 2 Iodophenyl Hydrazine Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of (4-Chloro-2-iodophenyl)hydrazine invites the exploration of novel reactivity. The presence of two different halogen atoms (iodine and chlorine) on the phenyl ring is of particular interest. Future research will likely focus on exploiting the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bond. This offers a clear avenue for selective functionalization at the 2-position, leaving the chlorine atom at the 4-position available for subsequent transformations.

Furthermore, the hydrazine (B178648) moiety is a well-known precursor for the synthesis of various nitrogen-containing heterocycles. A key area of future research will be the development of novel cyclization strategies that leverage the interplay between the hydrazine group and the ortho-iodo substituent. For instance, intramolecular cyclization reactions could be designed to form unique fused heterocyclic systems. The Fischer indole synthesis, a classic reaction involving phenylhydrazines, could be explored with a variety of ketones and aldehydes to produce indoles with a specific substitution pattern that might be difficult to access through other routes wikipedia.orgminia.edu.egbyjus.comjk-sci.comnih.govrsc.org. The mechanism of this synthesis involves the formation of a phenylhydrazone, which then undergoes a pharmaceutical-technology.compharmaceutical-technology.com-sigmatropic rearrangement under acidic conditions to form the indole ring wikipedia.orgbyjus.comnih.gov.

Investigations into one-pot, multi-component reactions involving this compound could also lead to the rapid assembly of complex molecular architectures rsc.org. For example, a reaction sequence could involve an initial cross-coupling at the iodo-position, followed by a Fischer indole synthesis or another cyclization involving the hydrazine group.

Integration into Asymmetric Synthesis Strategies

The development of chiral molecules is of paramount importance in medicinal chemistry and materials science. Chiral hydrazines and their derivatives are valuable intermediates in the synthesis of biologically active compounds acs.orgacs.orgresearchgate.netresearchgate.net. A significant future direction for this compound chemistry is its integration into asymmetric synthesis strategies.

One promising approach is the development of chiral catalysts for the asymmetric hydrogenation of hydrazones derived from this compound acs.orgacs.orgresearchgate.netresearchgate.net. Transition metal catalysts, particularly those based on nickel, have shown high efficiency and enantioselectivity in the hydrogenation of N-acyl hydrazones to yield chiral hydrazines acs.orgresearchgate.net. Research in this area would involve the synthesis of various hydrazones from this compound and their subsequent asymmetric hydrogenation using a library of chiral ligands to identify optimal conditions for high yield and enantiomeric excess.

Another avenue for exploration is the use of this compound as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it could direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and potentially recycled.

The development of catalytic asymmetric methods for the construction of chiral heterocyclic compounds, such as hydropyridazines, from hydrazones is also a burgeoning field nih.gov. Applying these methods to hydrazones derived from this compound could provide access to novel, enantioenriched heterocyclic scaffolds.

Development of More Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Future research on this compound will undoubtedly focus on creating greener synthetic routes to both the compound itself and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency mdpi.com.

Current industrial syntheses of substituted phenylhydrazines can involve multi-step processes with significant waste generation google.compatsnap.com. Research into more atom-economical methods is crucial. This could include the development of catalytic methods that avoid the use of stoichiometric reagents. For instance, exploring hydrazine-free synthetic routes to azines, which can be precursors to hydrazines, using photoredox catalysis represents a novel and greener approach rsc.org.

The use of mechanosynthesis (ball milling or grinding) and solvent-free reaction conditions are other green chemistry principles that could be applied to reactions involving this compound mdpi.com. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods researchgate.net.

Furthermore, developing catalytic systems that can be recycled and reused would enhance the sustainability of synthetic processes involving this compound. The choice of solvents is also a critical factor, with a move towards greener solvents or even aqueous reaction media being a key research goal orientjchem.org.

| Green Chemistry Approach | Potential Application to this compound Chemistry |

| Atom Economy | Development of catalytic cyclization reactions that incorporate all atoms of the starting materials into the final product. |

| Use of Safer Solvents | Exploring reactions in water, ethanol, or other environmentally benign solvents. |

| Energy Efficiency | Employing microwave irradiation or mechanosynthesis to reduce reaction times and energy input. |

| Catalysis | Designing recyclable catalysts for cross-coupling and hydrogenation reactions. |

| Renewable Feedstocks | Investigating biosynthetic routes to precursors of this compound, although this is a long-term goal. |

Targeted Synthesis of Analogs with Modulated Reactivity

The synthesis of analogs of this compound with modulated reactivity is a key area for future research. By systematically altering the substituents on the phenyl ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations.

For example, replacing the chloro group with other electron-withdrawing or electron-donating groups would impact the reactivity of both the iodo and hydrazine functionalities. An electron-donating group would likely increase the nucleophilicity of the hydrazine and enhance the rate of oxidative addition in cross-coupling reactions at the iodo-position. Conversely, a stronger electron-withdrawing group could decrease the reactivity of the hydrazine but might facilitate certain types of nucleophilic aromatic substitution reactions.

The synthesis of a library of such analogs would provide valuable structure-activity relationship (SAR) data for chemists seeking to use these building blocks in targeted synthetic applications. This would be particularly useful in medicinal chemistry, where subtle changes in molecular structure can have profound effects on biological activity. The targeted synthesis of these analogs would likely employ modern cross-coupling methodologies and other advanced synthetic techniques.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting chemical reactivity and designing novel synthetic routes. Future research on this compound will benefit significantly from the application of these methods.

Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound, such as the Fischer indole synthesis nih.gov. Such studies can provide insights into the transition state energies and reaction pathways, helping to explain observed regioselectivity and predict the outcomes of new reactions.

Machine learning and artificial intelligence are also emerging as valuable tools in chemical synthesis semanticscholar.org. By training algorithms on large datasets of reaction outcomes, it is possible to develop predictive models for catalyst and substrate performance in reactions like C-N cross-coupling semanticscholar.org. Such models could be used to predict the optimal conditions for reactions involving this compound, thereby accelerating the discovery of new transformations and reducing the amount of empirical experimentation required.

Furthermore, computational tools can aid in the design of new catalysts specifically tailored for reactions with this compound. Deep generative models can be used to propose novel ligand structures for transition metal catalysts, which can then be evaluated computationally before being synthesized and tested in the lab rsc.orgnih.gov.

Challenges in Scale-Up and Process Intensification

While this compound holds great promise as a synthetic building block, its translation from laboratory-scale synthesis to industrial production presents several challenges. The scale-up of chemical reactions is not always straightforward, and issues related to safety, cost, and efficiency must be addressed illinois.edufauske.com.

Hydrazine and its derivatives are known to be toxic and potentially explosive, especially at elevated temperatures and concentrations acs.orgresearchgate.net. Therefore, a thorough understanding of the thermal stability of this compound and its reaction mixtures is essential for safe scale-up acs.orgresearchgate.net. The potential for runaway reactions must be carefully evaluated, and appropriate engineering controls, such as efficient heat transfer and emergency venting, must be implemented fauske.com.

Process intensification is a strategy to make chemical manufacturing smaller, safer, and more efficient pharmaceutical-technology.comsartorius.compharmafeatures.comcobaltcommunications.com. The adoption of continuous flow manufacturing for the synthesis of this compound and its derivatives could offer significant advantages over traditional batch processing pharmasalmanac.com. Flow chemistry can provide better control over reaction parameters, improve heat and mass transfer, and minimize the inventory of hazardous materials at any given time google.compatsnap.compharmasalmanac.com. However, the development of robust and reliable flow processes requires significant research and development effort.

Purification of the final products on a large scale can also be a challenge. The presence of multiple functional groups and the potential for side reactions can lead to complex product mixtures that require sophisticated separation techniques. Developing efficient and scalable purification methods will be crucial for the commercial viability of any process utilizing this compound.

| Challenge | Potential Mitigation Strategy |

| Safety Hazards of Hydrazine | Use of dilute aqueous solutions, careful temperature control, and implementation of robust safety protocols. acs.org |

| Thermal Runaway Potential | Thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). fauske.com |

| Inefficiencies of Batch Processing | Development of continuous flow processes for synthesis and purification. google.compatsnap.compharmasalmanac.com |

| Complex Purifications | Optimization of reaction conditions to minimize byproducts and development of efficient large-scale chromatographic or crystallization methods. |

| Cost of Starting Materials and Catalysts | Development of more efficient synthetic routes from cheaper starting materials and the use of recyclable catalysts. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Chloro-2-iodophenyl)hydrazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of substituted phenylhydrazines with ketones or aldehydes under acidic conditions. For example, describes a similar hydrazide synthesis using acetic acid as a solvent at room temperature, yielding 69% after recrystallization. Adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazine to ketone), solvent choice (e.g., methanol for recrystallization), and reaction time (e.g., 18 hours) are critical for optimizing yield .

- Key Considerations : Monitor reaction progress via TLC or NMR. Impurities from incomplete substitution (e.g., residual iodine or chlorine) can be minimized by using excess hydrazine derivatives.

Q. How can structural characterization of this compound be performed using crystallographic tools?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX ( ) or ORTEP-3 ( ) is standard. demonstrates the use of SC-XRD for a structurally similar hydrazine derivative, resolving bond lengths and angles. For amorphous samples, FT-IR (C-N stretching ~1600 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.0 ppm) are alternatives .

- Data Interpretation : Compare experimental results with DFT-calculated geometries (e.g., using Gaussian or ORCA) to validate electronic effects from iodine’s heavy atom contribution.

Q. What analytical techniques are suitable for quantifying this compound in solution?

- Methodology : UV-Vis spectrophotometry (e.g., permanganate reduction, as in ) adapted for iodophenyl derivatives. Calibrate at λ = 526–546 nm with molar absorptivity ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹. HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) provides higher specificity .

- Validation : Spike recovery tests (90–110%) and limit of detection (LOD < 0.1 ppm) ensure accuracy.

Advanced Research Questions

Q. How do solvent polarity and temperature affect the decomposition pathways of this compound?

- Methodology : Study thermal decomposition via TGA/DSC ( ) under inert vs. oxidative atmospheres. In solution, use ¹⁵N-labeled hydrazine and GC-MS to track N₂/H₂O formation ( ). For catalytic decomposition, test Ni- or Pt-based catalysts (e.g., 5 wt% Ni/Al₂O₃) at 50–100°C .

- Mechanistic Insights : Solvent polarity stabilizes intermediates (e.g., diazenes), while elevated temperatures favor N–N bond cleavage. Compare activation energies (Eₐ) in polar (e.g., H₂O) vs. nonpolar (e.g., toluene) solvents.

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles for this compound?

- Methodology : Systematic Design of Experiments (DoE) to isolate variables (e.g., pH, solvent, catalyst). highlights oxidation of Fe(II) to Fe(III) in hydrazine complexes under atmospheric exposure, suggesting inert conditions (N₂ glovebox) for reproducibility. Use high-resolution MS to identify byproducts (e.g., iodinated aromatics) .

- Case Study : If yields vary between 60–80%, analyze starting material purity (e.g., via ICP-MS for residual metals) or optimize recrystallization solvents (e.g., ethanol vs. methanol).

Q. How can this compound be utilized in designing functional materials (e.g., catalysts or coordination polymers)?

- Methodology : Coordinate with transition metals (e.g., Fe²⁺, Cu²⁺) to form chelates. describes mixed-metal hydrazine sulfites yielding ferrites upon combustion (Table 3.18). For photocatalysts, couple with CdS/MoSe₂ ( ) via hydrothermal synthesis .

- Characterization : XAFS or XPS to confirm metal-ligand bonding. Test catalytic activity in H₂ evolution (e.g., 50 µmol·h⁻¹·g⁻¹ under UV light).

Q. What computational approaches predict the reactivity of this compound in radical or cycloaddition reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to map reaction pathways. used such methods to predict [2.2.2]-hydrazine catalysts’ efficacy via cycloreversion barriers. For radical stability, calculate spin densities at iodine and chlorine sites .

- Validation : Compare computed ΔG‡ with experimental kinetics (e.g., Arrhenius plots from stopped-flow spectroscopy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。